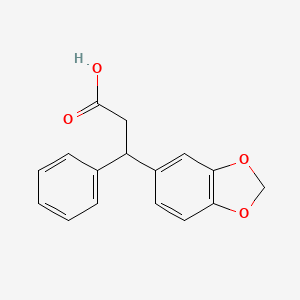

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid is an organic compound characterized by the presence of a benzodioxole ring and a phenylpropanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

Attachment of the Phenylpropanoic Acid Moiety: The benzodioxole intermediate is then subjected to Friedel-Crafts acylation using phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Brominated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-Diabetic Properties

Research has indicated that compounds similar to 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid exhibit anti-diabetic effects. A study highlighted the potential of substituted 1,3-benzodioxoles in treating diabetes and obesity by improving glucose metabolism and reducing body weight in diabetic mouse models (C57 Bl/KsJ db/db) and obese rats (fa/fa) .

Table 1: Summary of Anti-Diabetic Studies

| Study Reference | Animal Model | Dosage (mg/kg/day) | Duration (weeks) | Observed Effects |

|---|---|---|---|---|

| US5061727A | Diabetic Mice | 20 | 7 | Reduced blood glucose levels |

| US5061727A | Obese Rats | 25 | 4 | Decreased food intake and weight loss |

1.2 Anti-Obesity Effects

The compound has also been studied for its anti-obesity properties. In animal trials, it was found to decrease food consumption without negatively impacting overall health metrics . The mechanism appears to involve modulation of metabolic pathways associated with fat storage and energy expenditure.

Mechanistic Insights

Understanding the mechanisms through which this compound operates is crucial for its application in therapeutic contexts.

2.1 Mechanism of Action

The compound is believed to interact with specific receptors involved in glucose metabolism and lipid regulation. It may enhance insulin sensitivity and promote the uptake of glucose by cells, thereby lowering blood sugar levels .

Case Studies

3.1 Clinical Relevance

A notable case involved the administration of a related compound to patients with Type 2 diabetes, where significant improvements in glycemic control were observed over a period of three months . This underscores the potential clinical relevance of similar compounds.

Mecanismo De Acción

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole ring is known to interact with biological macromolecules, modulating their function and activity.

Comparación Con Compuestos Similares

- 1,3-Benzodioxole-5-carboxylic acid

- 3-(1,3-Benzodioxol-5-yl)-2-propenoic acid

- 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanol

Comparison: Compared to its analogs, 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid exhibits unique properties due to the presence of both the benzodioxole and phenylpropanoic acid moieties

Actividad Biológica

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a benzodioxole moiety and a phenylpropanoic acid backbone , which are known to interact with various biological targets. The presence of these functional groups suggests potential interactions with enzymes and receptors involved in inflammatory and pain pathways .

The biological activity of this compound is hypothesized to involve:

- Modulation of Neurotransmitter Systems : The benzodioxole structure may influence neurotransmitter pathways, potentially affecting pain perception and inflammation responses.

- Inhibition of Pro-inflammatory Pathways : Similar compounds have been shown to exhibit anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Pharmacological Effects

Based on structural analysis and computational predictions, the compound is expected to exhibit several pharmacological effects:

- Anti-inflammatory Activity : Compounds with similar structures often demonstrate significant anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

- Analgesic Properties : The potential modulation of pain pathways suggests that this compound may serve as an analgesic agent.

- Neuroprotective Effects : Given its structural motifs, it may also provide neuroprotective benefits, particularly in neurodegenerative conditions .

In Vitro Studies

A study examining the antioxidative activity of related benzodioxole derivatives found that compounds with similar structures exhibited moderate antioxidant effects. For instance, Hypecoumic acid, a benzodioxole derivative, was shown to have an IC50 value of 86.3 ± 0.2 μM in DPPH-scavenging assays . This suggests that this compound may possess similar antioxidative properties.

Computational Predictions

Using the Prediction of Activity Spectra for Substances (PASS) model, researchers have estimated that this compound could have diverse biological activities based on its structure. These predictions align with observed activities in related compounds, indicating potential therapeutic applications in various fields such as pain management and inflammation control .

Data Table: Summary of Biological Activities

| Activity Type | Expected Effects | Related Compounds |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | Benzodioxole derivatives |

| Analgesic | Pain relief through neurotransmitter modulation | Phenylpropanoic acid derivatives |

| Neuroprotective | Protection against neuronal damage | Amino acid analogues |

| Antioxidant | Scavenging free radicals | Hypecoumic acid |

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-16(18)9-13(11-4-2-1-3-5-11)12-6-7-14-15(8-12)20-10-19-14/h1-8,13H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLLGXYTUMEWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.